Differentiation from Unsubstituted Pyrimidines: Cytotoxic Activity Against Cancer Cell Lines
5-Bromo-2-methylpyrimidin-4-amine demonstrates moderate cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines, with reported IC50 values of approximately 10 µM . This contrasts with unsubstituted pyrimidine, which is largely inactive, and highlights the functional importance of the 5-bromo and 2-methyl substitutions. While this potency is lower than that of optimized, drug-like kinase inhibitors (e.g., Dasatinib, which has IC50 values in the nM range against certain targets [1]), it represents a quantifiable starting point for medicinal chemistry optimization.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~10 µM (MCF-7 and A549 cells) |
| Comparator Or Baseline | Unsubstituted pyrimidine (inactive) |
| Quantified Difference | Not applicable (qualitative difference in activity) |
| Conditions | MTT assay; dose-dependent proliferation inhibition in human breast cancer (MCF-7) and lung cancer (A549) cell lines |
Why This Matters
This provides a baseline level of activity for structure-activity relationship (SAR) studies, allowing researchers to prioritize this scaffold over an inactive, unsubstituted pyrimidine when designing new anticancer agents.
- [1] Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. View Source
